molecular formula C13H18O2 B11894148 5,6-Dimethoxy-1,1-dimethyl-2,3-dihydro-1H-indene CAS No. 51458-29-8

5,6-Dimethoxy-1,1-dimethyl-2,3-dihydro-1H-indene

Cat. No.: B11894148
CAS No.: 51458-29-8
M. Wt: 206.28 g/mol
InChI Key: ZBRFYRYTIDIQIE-UHFFFAOYSA-N
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Description

5,6-Dimethoxy-1,1-dimethyl-2,3-dihydro-1H-indene is a chemical compound with the molecular formula C13H18O2 It is a derivative of indene, characterized by the presence of two methoxy groups at the 5 and 6 positions and two methyl groups at the 1 position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6-Dimethoxy-1,1-dimethyl-2,3-dihydro-1H-indene can be achieved through several methods. One common approach involves the Michael addition reaction. In this method, 5,6-dimethoxy-2-methylene-2,3-dihydro-1H-inden-1-one is synthesized as a starting material. This compound is then subjected to various nucleophiles under Michael addition reaction conditions, resulting in the formation of this compound .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of these methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

5,6-Dimethoxy-1,1-dimethyl-2,3-dihydro-1H-indene undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert it into more saturated derivatives.

    Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and catalyst, are optimized based on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

5,6-Dimethoxy-1,1-dimethyl-2,3-dihydro-1H-indene has several scientific research applications:

Mechanism of Action

The mechanism of action of 5,6-Dimethoxy-1,1-dimethyl-2,3-dihydro-1H-indene and its derivatives involves interactions with specific molecular targets and pathways. For example, some derivatives act as acetylcholine esterase inhibitors, which can increase the levels of acetylcholine in the brain and potentially improve cognitive function in Alzheimer’s disease patients . The exact molecular targets and pathways depend on the specific derivative and its intended application.

Comparison with Similar Compounds

Similar Compounds

    5,6-Dimethoxy-1-indanone: This compound is structurally similar but lacks the two methyl groups at the 1 position.

    1,1-Dimethylindane: This compound has the same core structure but lacks the methoxy groups at the 5 and 6 positions.

Uniqueness

5,6-Dimethoxy-1,1-dimethyl-2,3-dihydro-1H-indene is unique due to the presence of both methoxy and methyl groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in research and industry.

Properties

IUPAC Name

5,6-dimethoxy-3,3-dimethyl-1,2-dihydroindene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18O2/c1-13(2)6-5-9-7-11(14-3)12(15-4)8-10(9)13/h7-8H,5-6H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBRFYRYTIDIQIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC2=CC(=C(C=C21)OC)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601240502
Record name 2,3-Dihydro-5,6-dimethoxy-1,1-dimethyl-1H-indene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601240502
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51458-29-8
Record name 2,3-Dihydro-5,6-dimethoxy-1,1-dimethyl-1H-indene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=51458-29-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,3-Dihydro-5,6-dimethoxy-1,1-dimethyl-1H-indene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601240502
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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